molecular formula C14H21N3O B7986920 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7986920
M. Wt: 247.34 g/mol
InChI Key: MRKSBRCQDFPUEY-CYBMUJFWSA-N
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Description

2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-methyl-amino group and an amino-ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-methyl-amino group. The final step involves the addition of the amino-ethanone moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a benzyl-methyl-amino group and an amino-ethanone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKSBRCQDFPUEY-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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